![molecular formula C16H13NO4 B2842847 (Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl but-2-enoate CAS No. 1212764-88-9](/img/structure/B2842847.png)
(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl but-2-enoate
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Overview
Description
The compound “(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl but-2-enoate” is a complex organic molecule. It contains a benzofuran moiety, an isoxazole ring, and a but-2-enoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the benzofuran, isoxazole, and but-2-enoate groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich benzofuran and isoxazole rings, as well as the electron-withdrawing but-2-enoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar but-2-enoate group could enhance its solubility in polar solvents .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor effects. These compounds interfere with cancer cell growth and proliferation. For instance, compound 36 (Fig. 8) exhibited significant inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers continue to explore novel benzofuran derivatives for potential cancer therapies.
Antibacterial Properties
Heterocycles containing benzofuran moieties have antibacterial activity. These compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics. Further studies are needed to explore the specific antibacterial mechanisms and optimize their efficacy .
Antioxidant and Anti-Inflammatory Effects
Benzofuran derivatives possess antioxidant and anti-inflammatory properties. These attributes make them promising candidates for managing oxidative stress-related diseases and inflammatory conditions. Researchers investigate their potential in treating disorders such as neurodegenerative diseases and chronic inflammation .
Antiviral Applications
The recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus (HCV) activity. It holds promise as a therapeutic drug for HCV infection. Ongoing research aims to uncover additional antiviral properties and mechanisms of action .
Synthetic Chemistry and Drug Prospects
Novel methods for constructing benzofuran rings have emerged. Researchers have developed efficient synthetic routes, including free radical cyclization cascades and proton quantum tunneling, to access complex benzofuran derivatives. These synthetic advances contribute to drug discovery efforts and expand the chemical toolbox for medicinal chemists .
Other Potential Applications
Beyond the mentioned fields, benzofuran derivatives may have applications in antipyretic, anticonvulsant, hypotensive, and antidiabetic therapies. Their diverse pharmacological activities warrant further investigation and exploration .
Future Directions
properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (Z)-but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-16(18)19-10-12-9-15(21-17-12)14-8-11-6-3-4-7-13(11)20-14/h2-9H,10H2,1H3/b5-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWMESIMXOSOG-DJWKRKHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl but-2-enoate |
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